molecular formula C14H13NS B14625913 2-[2-(Thiophen-2-yl)propyl]benzonitrile CAS No. 56662-17-0

2-[2-(Thiophen-2-yl)propyl]benzonitrile

Cat. No.: B14625913
CAS No.: 56662-17-0
M. Wt: 227.33 g/mol
InChI Key: YOSFBEDUPZPXLV-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)propyl]benzonitrile is an organic compound featuring a benzonitrile core substituted with a propyl chain terminating in a thiophene ring. The benzonitrile group (C₆H₅–CN) confers strong electron-withdrawing properties, while the thiophene moiety (C₄H₃S) introduces aromaticity and sulfur-mediated electronic effects. This structural combination makes the compound of interest in materials science, pharmaceuticals, and catalysis, though its specific applications are less documented compared to analogs.

The compound’s synthesis likely involves palladium-catalyzed C–H activation or cross-coupling reactions, as seen in structurally related thiophene-benzonitrile derivatives . Key characterization methods include ¹H/¹³C NMR, HRMS, and melting point analysis, which are standard for verifying purity and structure in such systems.

Properties

CAS No.

56662-17-0

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-(2-thiophen-2-ylpropyl)benzonitrile

InChI

InChI=1S/C14H13NS/c1-11(14-7-4-8-16-14)9-12-5-2-3-6-13(12)10-15/h2-8,11H,9H2,1H3

InChI Key

YOSFBEDUPZPXLV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1C#N)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-yl)propyl]benzonitrile typically involves the coupling of thiophene derivatives with benzonitrile precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene and benzonitrile units . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)propyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-(Thiophen-2-yl)propyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)propyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features Reference
2-[2-(Thiophen-2-yl)propyl]benzonitrile Propyl linker, thiophene, benzonitrile N/A N/A Flexible propyl spacer, electron-withdrawing CN group Target
2-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)benzonitrile (32b) Thiazole, p-tolyl, benzonitrile 76 130–132 Bulky thiazole substituent, high yield
2-Methyl-5-(2-(thiophen-2-yl)phenyl)thiophene (34a) Methyl, thiophene-phenyl direct linkage 80 N/A Rigid structure, no nitrile group
5-(2-(5-Methylthiophen-2-yl)phenyl)thiophene-2-carbaldehyde (35a) Formyl group, methyl-thiophene 41 N/A Aldehyde functionality, lower yield
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile Chlorophenyl, propylamine N/A N/A Chlorine substituent, amine linkage
Rotigotine Hydrochloride (USP Ref.) Thiophene-ethylamine, tetralin system N/A N/A Pharmaceutical application, complex structure
Key Observations:

Synthetic Yields: Compounds with direct aryl-aryl couplings (e.g., 34a, 80% yield) outperform those requiring multiple functionalizations (e.g., 35a, 41% yield) .

Electronic Effects: The benzonitrile group enhances electron withdrawal compared to non-nitrile derivatives (e.g., 34a). This could stabilize charge-transfer interactions in materials applications.

Flexibility vs. Rigidity : The propyl spacer in the target compound introduces conformational flexibility, contrasting with rigid systems like 32b or pharmaceutical derivatives (e.g., Rotigotine Hydrochloride ).

Physicochemical Properties

  • Thermal Stability : Melting points for benzonitrile-thiophene hybrids vary widely (e.g., 32b: 130–132°C ). Bulky substituents (e.g., thiazole in 32b) may enhance crystallinity, whereas flexible linkers (as in the target compound) could reduce melting points.

Spectroscopic and Computational Insights

  • ¹H/¹³C NMR : Thiophene protons typically resonate at δ 6.8–7.5 ppm, while benzonitrile carbons appear near δ 110–120 ppm . The propyl chain’s methylene groups would show signals at δ 1.5–2.5 ppm (¹H) and δ 20–35 ppm (¹³C).
  • Computational Studies : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., B3LYP ), could predict electronic properties, including HOMO-LUMO gaps influenced by the thiophene-benzonitrile conjugation.

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